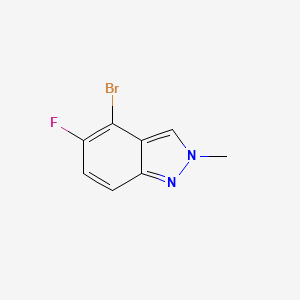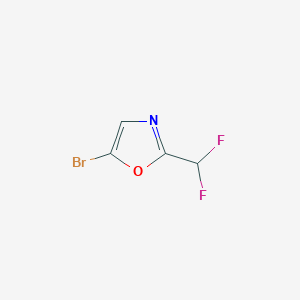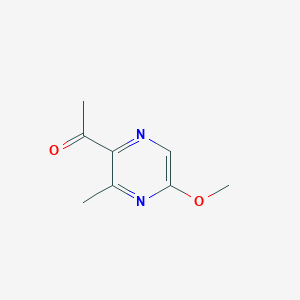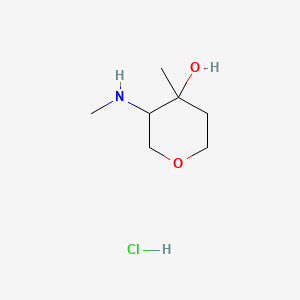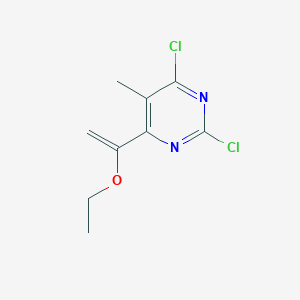
2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with ethyl vinyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The ethoxyvinyl group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Addition Reactions: The double bond in the ethoxyvinyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Addition Reactions: Electrophiles such as bromine or hydrogen chloride can be used in the presence of catalysts like palladium or platinum.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups at positions 2 and 4.
Oxidation: Oxidized derivatives of the ethoxyvinyl group.
Addition Reactions: Addition products with electrophiles added across the double bond.
Applications De Recherche Scientifique
2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2,4-Dichloro-6-methylpyrimidine: Lacks the ethoxyvinyl group, making it less reactive in certain chemical reactions.
2,4-Dichloro-5-methylpyrimidine: Similar structure but without the ethoxyvinyl group, leading to different chemical properties.
6-(1-Ethoxyvinyl)-5-methylpyrimidine: Lacks the chlorine atoms, resulting in different reactivity and applications.
Uniqueness: Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C9H10Cl2N2O |
|---|---|
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
2,4-dichloro-6-(1-ethoxyethenyl)-5-methylpyrimidine |
InChI |
InChI=1S/C9H10Cl2N2O/c1-4-14-6(3)7-5(2)8(10)13-9(11)12-7/h3-4H2,1-2H3 |
Clé InChI |
PWVJWFRPSFRVIL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C)C1=C(C(=NC(=N1)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13907910.png)
![(2R)-3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13907926.png)

![Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate](/img/structure/B13907944.png)
![7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13907951.png)
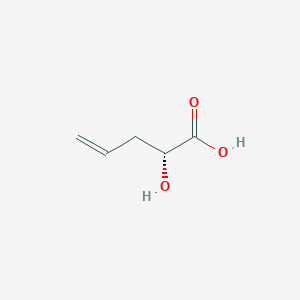
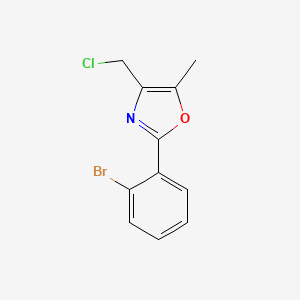
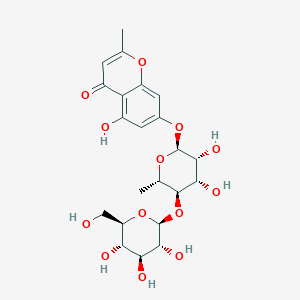
![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)
